![molecular formula C13H16N2O4 B13117635 D-Proline, 4-[[(phenylmethoxy)carbonyl]amino]-, (4R)- CAS No. 1279038-31-1](/img/structure/B13117635.png)
D-Proline, 4-[[(phenylmethoxy)carbonyl]amino]-, (4R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Proline, 4-[[(phenylmethoxy)carbonyl]amino]-, (4R)-: is a derivative of D-Proline, an amino acid that plays a crucial role in the synthesis of proteins. This compound is characterized by the presence of a phenylmethoxycarbonyl group attached to the amino group of D-Proline. It is often used in various chemical and biological research applications due to its unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-Proline, 4-[[(phenylmethoxy)carbonyl]amino]-, (4R)- typically involves the protection of the amino group of D-Proline with a phenylmethoxycarbonyl group. This can be achieved through a reaction with phenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction conditions are optimized to minimize waste and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions: D-Proline, 4-[[(phenylmethoxy)carbonyl]amino]-, (4R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenylmethoxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or alcohols; reactions are often conducted in polar aprotic solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, D-Proline, 4-[[(phenylmethoxy)carbonyl]amino]-, (4R)- is used as a chiral building block in the synthesis of various complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study protein folding and stability. It serves as a model compound to understand the role of proline residues in protein structures and their impact on biological functions .
Medicine: In medicine, D-Proline derivatives are investigated for their potential therapeutic applications. They are studied for their ability to modulate enzyme activities and as potential inhibitors of specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and as a precursor for various industrial products .
Mecanismo De Acción
The mechanism of action of D-Proline, 4-[[(phenylmethoxy)carbonyl]amino]-, (4R)- involves its interaction with specific molecular targets. The phenylmethoxycarbonyl group provides steric hindrance, which can influence the compound’s binding affinity to enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparación Con Compuestos Similares
- L-Proline, 4-[[(phenylmethoxy)carbonyl]amino]-, (4R)-
- D-Proline, 4-[[(tert-butoxycarbonyl)amino]-, (4R)-
- D-Proline, 4-[[(benzyloxycarbonyl)amino]-, (4R)-
Comparison: Compared to these similar compounds, D-Proline, 4-[[(phenylmethoxy)carbonyl]amino]-, (4R)- is unique due to its specific phenylmethoxycarbonyl group. This group provides distinct steric and electronic properties, which can influence the compound’s reactivity and binding affinity. These unique characteristics make it a valuable tool in various research and industrial applications.
Propiedades
Número CAS |
1279038-31-1 |
|---|---|
Fórmula molecular |
C13H16N2O4 |
Peso molecular |
264.28 g/mol |
Nombre IUPAC |
(2R,4R)-4-(phenylmethoxycarbonylamino)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H16N2O4/c16-12(17)11-6-10(7-14-11)15-13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H,15,18)(H,16,17)/t10-,11-/m1/s1 |
Clave InChI |
VCZIKOUKWSDDIU-GHMZBOCLSA-N |
SMILES isomérico |
C1[C@H](CN[C@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
C1C(CNC1C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



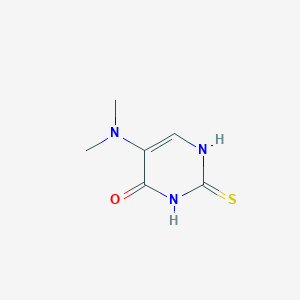
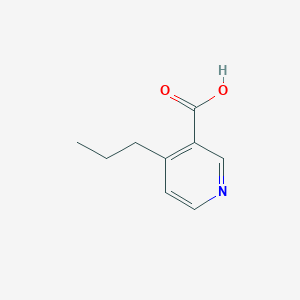


![7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B13117580.png)
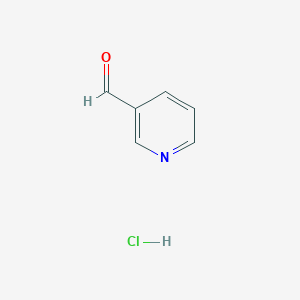
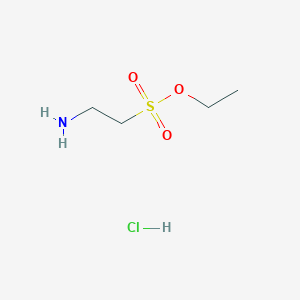


![1,2,4,5-Tetrahydrobenzo[d][1,2,7]thiadiazepine3,3-dioxide](/img/structure/B13117620.png)
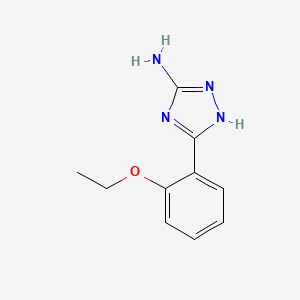
![3,6-diamino-3aH-pyrazolo[3,4-b]pyrazine-5-carboxylic acid](/img/structure/B13117640.png)

